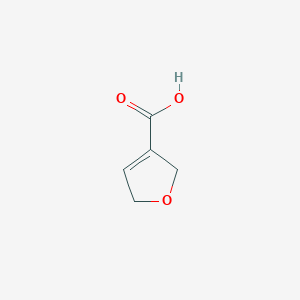

2,5-Dihydrofuran-3-carboxylic acid

Übersicht

Beschreibung

2,5-Dihydrofuran-3-carboxylic acid is a solid compound with a molecular weight of 114.1 .

Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H6O3 . The InChI code for this compound is 1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) .Physical and Chemical Properties Analysis

This compound is a solid compound stored at room temperature . It has a molecular weight of 114.1 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical and Polymer Industries

Furan carboxylic acids, including 2,5-Dihydrofuran-3-carboxylic acid, are notable biobased building blocks in the pharmaceutical and polymer industries. Research has shown that enzyme cascade systems can synthesize furan carboxylic acids from hydroxymethylfurfural, a key precursor, with high efficiency and yield (Jia et al., 2019).

Synthesis of Derivatives

New methods have been developed for synthesizing derivatives of this compound. For instance, a synthesis method for 3-aryl-2,5-dihydrofurans involves ring contraction, highlighting potential biological activities of these compounds (Chang, Lin, & Pai, 2006).

Renewable Sources and Biomass Utilization

Innovative approaches are being explored to utilize this compound derivatives from renewable sources like cellulose. This includes the synthesis of new sugar amino acids, which can lead to the creation of peptidomimetics with potential applications in various fields (Defant et al., 2011).

Chemical Industry Applications

The chemistry of furfural-derived compounds, including those related to this compound, shows a vast field of application in the chemical industry. These compounds play a role in the synthesis of various industrially relevant materials (Lewkowski, 2003).

Biological Active Compound Synthesis

There has been significant research into synthesizing biologically active compounds using this compound derivatives. An efficient and environmentally friendly method has been developed for synthesizing compounds with potential biological activities (Tokmajyan & Karapetyan, 2017).

Biomass-Derived Furancarboxylic Acids

This compound and its derivatives are being studied for their potential in the catalytic reduction systems. This includes preserving the carboxyl groups while reducing other components, which has significant implications for biomass conversions (Nakagawa, Yabushita, & Tomishige, 2021).

Scientific Research Applications of this compound

Biobased Building Blocks in Industry

This compound and related furan carboxylic acids are promising biobased building blocks in the pharmaceutical and polymer industries. A study explored the controlled synthesis of these acids from 5-hydroxymethylfurfural using a dual-enzyme cascade system, achieving high yields over 95% (Jia, Zong, Zheng, & Li, 2019).

Synthesis of Derivatives for Biological Activities

A method for synthesizing 3-aryl-2,5-dihydrofurans through ring contraction of 4-aryl-3,6-dihydro-2H-pyrans has been developed, with potential for creating biologically active compounds (Chang, Lin, & Pai, 2006).

Renewable Sources and Biomass Conversion

Using catalytic pyrolysis of cellulose, a renewable source, researchers synthesized a new δ-sugar amino acid derivative, showcasing its potential for developing peptidomimetics with restricted structures (Defant et al., 2011).

Chemical Industry Applications

The chemistry of furfural derived compounds, including this compound, plays a significant role in the chemical industry, with applications spanning over a century and involving both academic and industrial research (Lewkowski, 2003).

Development of Biological Active Compounds

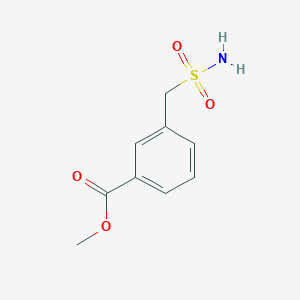

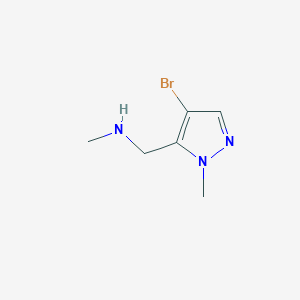

A convenient and efficient method for synthesizing compounds with 2-imino-2,5-dihydrofuran, aromatic, sulfamoyl, and heterocyclic fragments has been presented, offering a pathway to potent biologically active compounds (Tokmajyan & Karapetyan, 2017).

Catalytic Reduction Systems

Research on the catalytic reduction systems of 2-furancarboxylic acid and 2,5-furandicarboxylic acid has shown the potential for producing valuable chemicals from biomass-derived furancarboxylic acids while retaining the carboxyl groups (Nakagawa, Yabushita, & Tomishige, 2021).

Safety and Hazards

Zukünftige Richtungen

Furan platform chemicals, including 2,5-Dihydrofuran-3-carboxylic acid, are being explored for their potential in replacing traditional resources such as crude oil with biomass . This involves the transition from petroleum refineries to biorefineries . The manufacture and uses of furan platform chemicals directly available from biomass are being investigated .

Wirkmechanismus

Target of Action

It is known that furan derivatives, such as benzofuran compounds, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have been found to have significant cell growth inhibitory effects on various types of cancer cells .

Mode of Action

It is known that furan derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit dramatic anticancer activities, indicating their potential to interact with cellular targets and induce changes that inhibit cell growth .

Biochemical Pathways

Furan derivatives are known to impact various biochemical pathways, leading to downstream effects such as cell growth inhibition .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that furan derivatives can have significant effects on cell growth, particularly in the context of cancer cells .

Action Environment

It is known that environmental factors can significantly impact the action of chemical compounds .

Biochemische Analyse

Biochemical Properties

Furan derivatives have been shown to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2,5-dihydrofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPHHRYBFDWNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some natural sources of 2,5-dihydrofuran-3-carboxylic acid derivatives?

A1: Several lichen species, particularly those belonging to the genus Parmotrema and Xanthoparmelia, have been identified as sources of this compound derivatives. For instance, (+)-praesorediosic acid and (+)-protopraesorediosic acid were isolated from the lichen Parmotrema praesorediosum []. Similarly, constipatic acid, protoconstipatic acid, and dehydroconstipatic acid were found in various Xanthoparmelia lichens [].

Q2: Have any novel this compound derivatives been discovered from other natural sources?

A2: Yes, asperpene E, isolated from the marine fungus Aspergillus sp. SCS-KFD66, represents the first natural product with a 2-substituted-5-oxo-4-phenyl-2,5-dihydrofuran-3-carboxylic acid skeleton []. This discovery highlights the potential of marine organisms as sources of novel chemical entities.

Q3: What synthetic approaches have been explored for this compound derivatives?

A3: Research demonstrates the synthesis of alkali metal salts of specific 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylic acid esters starting from malonic acid esters []. This multistage method avoids the isolation of intermediates, potentially offering a more efficient synthetic route.

Q4: Can you elaborate on the chemical reactions involving this compound derivatives?

A4: Studies have explored the cyclopropanation of N-substituted 3-aryl-2-cyanoprop-2-enamides and derivatives of 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid with bromine-containing zinc enolates []. This reaction holds promise for synthesizing structurally diverse compounds with potential biological activities.

Q5: Are there any potential applications of this compound derivatives in medicinal chemistry?

A5: While specific details about the medicinal chemistry applications are limited in the provided research, the isolation of asperpene E from a marine fungus and its unique structural features suggest potential for biological activity []. Further investigations are needed to explore its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)

![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3373315.png)

![tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate](/img/structure/B3373322.png)